

Tempasept: A Novel Temperature-Responsive System for Affinity Protein Purification

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Compound of Interest

Compound Name: Tempasept

Cat. No.: B13777263

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tempasept is a revolutionary protein purification platform that utilizes a temperature-sensitive affinity tag system for the efficient isolation of recombinant proteins. This technology leverages a genetically encoded peptide tag, the "T-tag," which exhibits a conformational change in response to shifts in temperature. This conformational change dictates its binding and elution from a proprietary affinity resin, "Temp-Resin." At a permissive temperature (e.g., 4°C), the T-tag adopts a high-affinity binding conformation, allowing for specific capture of the target protein from a complex lysate. A simple and gentle shift to a non-permissive temperature (e.g., 25-37°C) induces a conformational change in the T-tag, leading to its release from the resin and the elution of a highly purified, tag-free protein following on-column cleavage. This method eliminates the need for harsh elution buffers or competitive ligands, preserving the structural integrity and biological activity of the target protein.

Principle of Tempasept Technology

The **Tempasept** system is based on the reversible, temperature-dependent interaction between the T-tag and the Temp-Resin. The T-tag is a short, genetically engineered peptide that is fused to the N- or C-terminus of the protein of interest. The Temp-Resin is a highly

cross-linked agarose matrix functionalized with a specific ligand that recognizes the folded conformation of the T-tag at low temperatures.

The purification workflow involves three key stages:

- **Binding (4°C):** At low temperatures, the T-tag is in its "binding" conformation, allowing it to specifically interact with the Temp-Resin. The cell lysate containing the T-tagged protein is loaded onto the column, and the target protein is captured.
- **Washing (4°C):** Unbound proteins and contaminants are washed away with a simple wash buffer at the permissive temperature.
- **Elution (25-37°C):** A temperature shift to a non-permissive range induces a conformational change in the T-tag, disrupting its interaction with the Temp-Resin. This allows for the elution of the target protein. For applications requiring a tag-free protein, an on-column cleavage step with a specific protease can be performed concurrently with the temperature-induced elution.

Data Presentation

The performance of the **Tempasept** system has been validated with a variety of recombinant proteins expressed in *E. coli*. The following tables summarize the quantitative data obtained.

Table 1: Binding Capacity of Temp-Resin for T-tagged Proteins

T-tagged Protein	Molecular Weight (kDa)	Expression System	Dynamic Binding Capacity (mg/mL resin) at 4°C
T-GFP	28	<i>E. coli</i> BL21(DE3)	45
T-GST	26	<i>E. coli</i> SHuffle	52
T-MBP	42	<i>E. coli</i> BL21(DE3)	38
T-Kinase	55	<i>E. coli</i> Rosetta(DE3)	35

Table 2: Purity and Yield of Proteins Purified using the **Tempasept** System

Protein	Purification Method	Purity (by SDS-PAGE)	Yield (%)
GFP	Tempasept (On-column cleavage)	>98%	85
GST	Tempasept (On-column cleavage)	>95%	92
MBP	Tempasept (Elution with T-tag)	>95%	90
Kinase	Tempasept (On-column cleavage)	>97%	80

Experimental Protocols

Protocol 1: Purification of T-tagged Protein with On-Column Cleavage

This protocol describes the purification of a T-tagged protein expressed in *E. coli*, followed by on-column cleavage to obtain a tag-free protein.

Materials:

- Temp-Resin (slurry)
- Chromatography column
- Peristaltic pump or FPLC system
- Temperature-controlled water bath or column jacket
- Binding Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 (pre-chilled to 4°C)
- Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 20 mM Imidazole, pH 7.5 (pre-chilled to 4°C)
- Elution/Cleavage Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.5

- Protease (e.g., TEV or PreScission Protease)
- E. coli cell paste expressing the T-tagged protein

Procedure:

- Lysate Preparation:
 - Resuspend the cell paste in 5 mL of ice-cold Binding Buffer per gram of paste.
 - Lyse the cells by sonication or high-pressure homogenization on ice.
 - Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
 - Filter the supernatant through a 0.45 µm filter.
- Column Packing and Equilibration:
 - Pack the desired volume of Temp-Resin slurry into the chromatography column.
 - Equilibrate the column with 5 column volumes (CV) of ice-cold Binding Buffer. Ensure the column temperature is maintained at 4°C.
- Sample Loading:
 - Load the clarified lysate onto the equilibrated column at a flow rate of 1 mL/min. Maintain the column temperature at 4°C.
- Washing:
 - Wash the column with 10 CV of ice-cold Wash Buffer to remove unbound proteins.
- On-Column Cleavage and Elution:
 - Wash the column with 2 CV of Elution/Cleavage Buffer (pre-warmed to 25°C).
 - Stop the flow and add the specific protease (e.g., 100 units of TEV protease) in 1 CV of Elution/Cleavage Buffer.

- Incubate the column at 25°C for 2-4 hours (optimization may be required).
- Elute the tag-free protein with 5 CV of Elution/Cleavage Buffer at 25°C. Collect fractions.
- Analysis:
 - Analyze the collected fractions by SDS-PAGE to assess purity.
 - Determine the protein concentration using a suitable method (e.g., Bradford assay).

Protocol 2: Purification of Intact T-tagged Protein

This protocol is suitable for applications where the T-tag does not need to be removed.

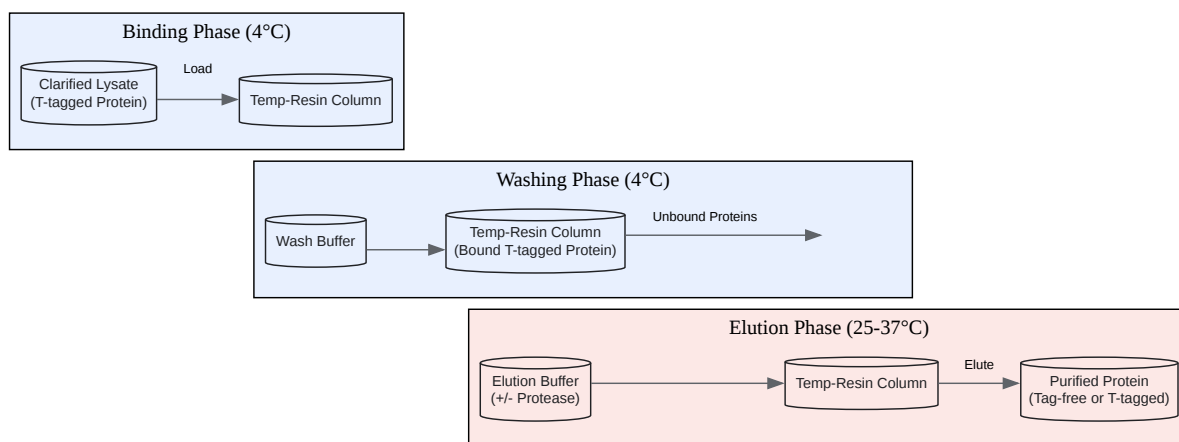
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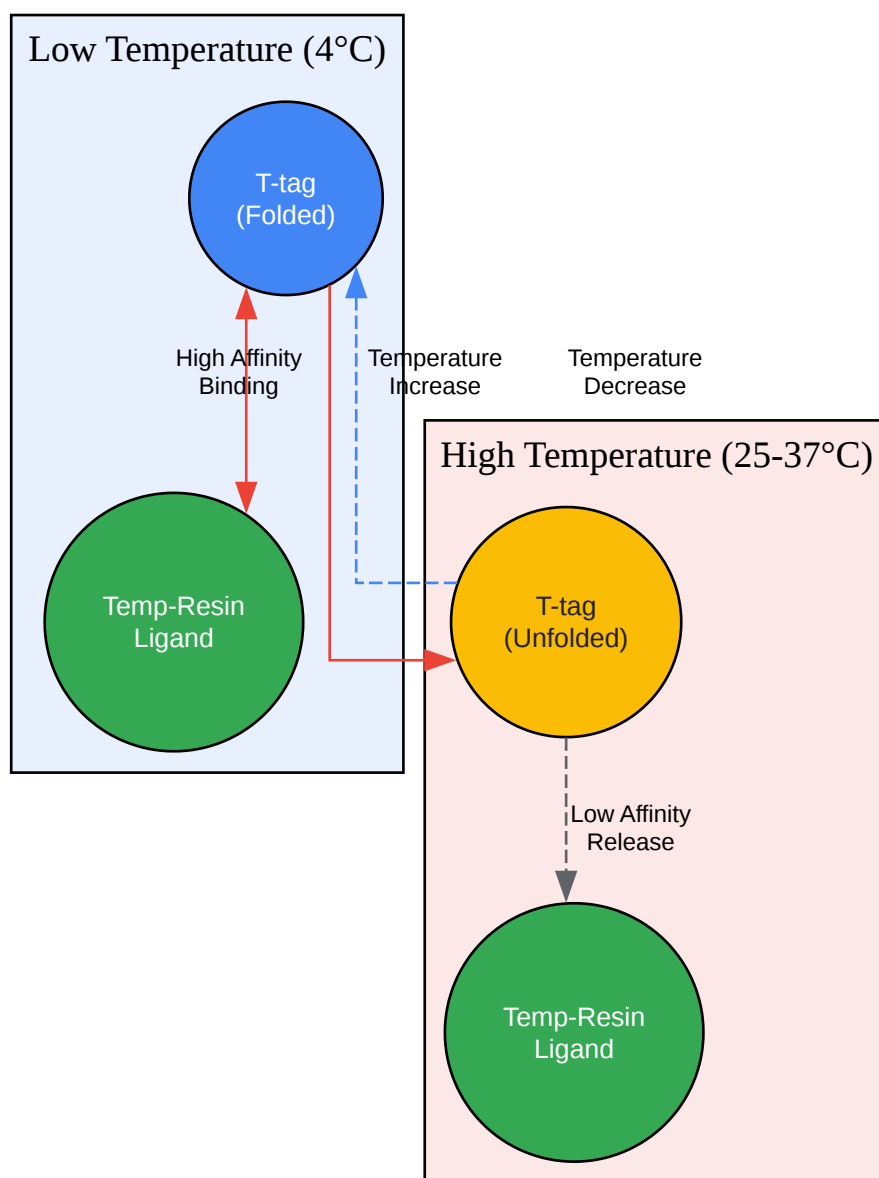
- Same as Protocol 1, excluding the protease and with a modified Elution Buffer.
- Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

Procedure:

- Lysate Preparation, Column Packing, Sample Loading, and Washing:
 - Follow steps 1-4 from Protocol 1.
- Elution:
 - Shift the column temperature to 25°C.
 - Equilibrate the column with 2 CV of Elution Buffer (pre-warmed to 25°C).
 - Elute the T-tagged protein with 5 CV of Elution Buffer at 25°C. Collect fractions.
- Analysis:
 - Analyze the collected fractions by SDS-PAGE and determine the protein concentration.

Visualizations





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